KL044
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Overview
Description
KL044 is a potent stabilizer of the clock protein cryptochrome (CRY), which plays a crucial role in regulating circadian rhythms. It is a chemical probe with a pEC50 value of 7.32, leading to the extension of the circadian period and repression of Per2 activity . This compound is also known for its ability to inhibit melanogenesis by suppressing the cAMP/PKA/CREB pathway .
Preparation Methods
The synthesis of KL044 involves a nucleophilic reaction with chloroacetyl anilines and carbazole using sodium hydride in dimethylformamide (DMF) . The compound is typically prepared in a laboratory setting, and the process includes the following steps:
- Dissolution of carbazole in DMF.
- Addition of sodium hydride to the solution.
- Introduction of chloroacetyl anilines to the reaction mixture.
- Stirring the mixture at room temperature until the reaction is complete.
- Purification of the product through recrystallization or chromatography.
Chemical Reactions Analysis
KL044 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloro group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
KL044 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the stability and function of cryptochrome proteins.
Biology: Employed in research on circadian rhythms and their regulation.
Medicine: Investigated for its potential therapeutic applications in disorders related to circadian rhythm disruptions, such as sleep disorders and certain metabolic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting circadian rhythm pathways.
Mechanism of Action
KL044 exerts its effects by stabilizing the cryptochrome proteins (CRY1 and CRY2), which are key components of the circadian clock . The compound binds to the FAD binding pocket of CRY proteins, preventing their degradation through the ubiquitin-proteasome pathway . This stabilization leads to the extension of the circadian period and repression of Per2 activity. Additionally, this compound inhibits melanogenesis by suppressing the cAMP/PKA/CREB pathway .
Comparison with Similar Compounds
KL044 is compared with other similar compounds, such as KL001 and KL004 . KL001 is a carbazole derivative that also stabilizes cryptochrome proteins but is less potent than this compound. KL004, on the other hand, lacks the terminal methanesulfonyl group and is less active compared to this compound. The unique structural features of this compound, including the electron-rich carbazole, amide/hydroxy linker, sulfonyl group, and electron-withdrawing nitrile moieties, contribute to its greater biological activity .
Similar Compounds
- KL001
- KL004
- Other carbazole derivatives
This compound stands out due to its higher potency and effectiveness in stabilizing cryptochrome proteins and inhibiting melanogenesis.
Properties
Molecular Formula |
C21H14ClN3O |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-carbazol-9-yl-N-(2-chloro-6-cyanophenyl)acetamide |
InChI |
InChI=1S/C21H14ClN3O/c22-17-9-5-6-14(12-23)21(17)24-20(26)13-25-18-10-3-1-7-15(18)16-8-2-4-11-19(16)25/h1-11H,13H2,(H,24,26) |
InChI Key |
ZDAKKNHUWVTCRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KL044; KL 044; KL-044. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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